Lipophilicity (XLogP3-AA) Advantage
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine exhibits a computed XLogP3-AA of 1.8, which is 0.8 log units higher than the unsubstituted 6-bromopyrazolo[1,5-a]pyrimidine (XLogP3-AA = 1.0) and 0.4 log units higher than the 2-methyl analog (XLogP3-AA = 1.4) [1]. This increase in lipophilicity, driven by the additional methylene unit in the C2-ethyl substituent, falls within the optimal range (LogP 1–3) for central nervous system penetration while maintaining favorable aqueous solubility for oral bioavailability. In kinase inhibitor design, such incremental LogP adjustments have been demonstrated to improve passive membrane permeability and intracellular target engagement without violating Lipinski's Rule of Five [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 6-Bromopyrazolo[1,5-a]pyrimidine (unsubstituted): XLogP3-AA = 1.0; 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: XLogP3-AA = 1.4 |
| Quantified Difference | +0.8 log units vs. unsubstituted; +0.4 log units vs. 2-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2025.04.14 release |
Why This Matters
The 0.4–0.8 log unit increase in XLogP3-AA directly translates to enhanced passive membrane permeability, a critical determinant for intracellular kinase target engagement in cellular assays, making this compound a strategically superior starting point for CNS-penetrant kinase inhibitor programs compared to less lipophilic analogs.
- [1] PubChem Computed Properties: XLogP3-AA values for CID 84790816 (1.8), CID 22236701 (1.0), and CID 15980041 (1.4). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Wager, T.T., et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.' ACS Chemical Neuroscience, 1(6), pp. 435–449. doi:10.1021/cn100008x. View Source
